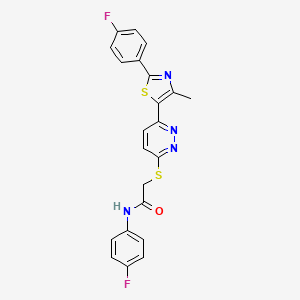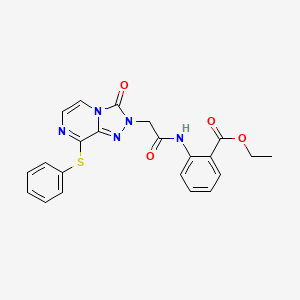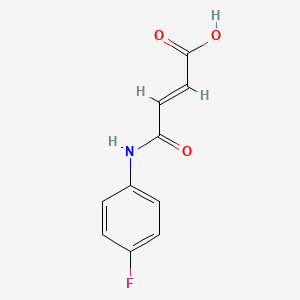
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine (MP-10) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MP-10 is a small molecule that belongs to the pyridazine family and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to act through multiple pathways. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to modulate the release of neurotransmitters, including dopamine and noradrenaline.
Biochemical and Physiological Effects:
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent analgesic and anti-inflammatory effects in various animal models. 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has also been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is its relatively simple synthesis method, which allows for large-scale production. Additionally, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent pharmacological effects, making it a promising candidate for drug development. However, one of the limitations of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine. One potential direction is the development of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is the investigation of the mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine, which could lead to the development of more potent and selective compounds. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could provide valuable information for the optimization of dosing regimens.
Métodos De Síntesis
The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine involves a multi-step process that starts with the reaction of 2-methylpiperidine with ethyl 2-chloro-3-oxobutanoate to form ethyl 2-(2-methylpiperidin-1-yl)but-3-enoate. This intermediate is then reacted with hydrazine hydrate and piperazine to form 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine. The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is relatively simple, and the yield can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have potent analgesic and anti-inflammatory effects. In neuroscience, 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release.
Propiedades
IUPAC Name |
3-(2-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-4-2-3-9-19(12)14-6-5-13(16-17-14)18-10-7-15-8-11-18/h5-6,12,15H,2-4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSPZOYXAWCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclohexyl-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)


![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)
![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)
![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)





![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2945850.png)